molecular formula C19H27BO5 B13055363 Methyl 3-(cyclopentyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate

Methyl 3-(cyclopentyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate

Cat. No.: B13055363
M. Wt: 346.2 g/mol
InChI Key: YELQULDJFGKQJX-UHFFFAOYSA-N
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Description

Methyl 3-(cyclopentyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate is an organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzoate ester, a cyclopentyloxy group, and a dioxaborolan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(cyclopentyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate typically involves the following steps:

    Formation of the Benzoate Ester: The initial step involves the esterification of 3-hydroxybenzoic acid with methanol in the presence of an acid catalyst.

    Introduction of the Cyclopentyloxy Group: The next step is the substitution reaction where the hydroxyl group on the benzoate ester is replaced with a cyclopentyloxy group using cyclopentanol and a suitable base.

    Attachment of the Dioxaborolan Moiety: The final step involves the formation of the dioxaborolan ring through a reaction with bis(pinacolato)diboron under palladium-catalyzed conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(cyclopentyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The cyclopentyloxy group can be replaced with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.

    Coupling Reactions: The dioxaborolan moiety allows for Suzuki-Miyaura coupling reactions with aryl halides to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Cyclopentanol, bases like sodium hydride or potassium carbonate.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts, aryl halides, and bases like potassium phosphate.

Major Products

    Substitution: Various substituted benzoates.

    Oxidation: Quinones.

    Reduction: Hydroquinones.

    Coupling: Biaryl compounds.

Scientific Research Applications

Methyl 3-(cyclopentyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.

    Material Science: Employed in the development of novel materials with unique properties.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.

    Catalysis: Utilized in catalytic processes, particularly in cross-coupling reactions.

Mechanism of Action

The mechanism of action of Methyl 3-(cyclopentyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to oxidative stress, inflammation, and cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(cyclopentyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate: Unique due to its combination of ester, cyclopentyloxy, and dioxaborolan groups.

    Methyl 3-(cyclopentyloxy)-5-bromobenzoate: Lacks the dioxaborolan moiety, limiting its use in coupling reactions.

    Methyl 3-(cyclopentyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenylacetate: Similar structure but with a phenylacetate group instead of a benzoate ester.

Uniqueness

The presence of the dioxaborolan moiety in this compound makes it particularly valuable for Suzuki-Miyaura coupling reactions, distinguishing it from other similar compounds.

Biological Activity

Methyl 3-(cyclopentyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

  • Molecular Formula : C17_{17}H23_{23}B\O3_{3}
  • Molecular Weight : 289.18 g/mol
  • CAS Number : Not explicitly listed but related compounds have CAS numbers indicating its classification within boron-containing compounds.

Synthesis

The synthesis of this compound typically involves the reaction of methyl 3-hydroxybenzoate with cyclopentyl alcohol in the presence of boron reagents. The dioxaborolane moiety is introduced through a pinacol coupling reaction which enhances the compound's reactivity and potential biological applications.

Anticancer Properties

Research has indicated that compounds containing dioxaborolane groups exhibit significant anticancer activities. For instance:

  • EGFR Inhibition : Similar compounds have been shown to inhibit the epidermal growth factor receptor (EGFR), which is crucial in many cancers. The presence of the dioxaborolane group enhances binding affinity to the receptor.

Enzyme Inhibition

Studies suggest that this compound may also act as an inhibitor for certain enzymes involved in metabolic pathways. This inhibition can lead to altered cellular metabolism and growth inhibition in cancer cells.

Case Studies and Research Findings

Several studies have explored the biological implications of similar compounds:

  • In Vitro Studies : In vitro assays demonstrated that related dioxaborolane derivatives effectively inhibited cell proliferation in various cancer cell lines.
  • Mechanistic Studies : Mechanistic investigations revealed that these compounds induce apoptosis in cancer cells via mitochondrial pathways.
  • Pharmacokinetics : Research into pharmacokinetics indicates favorable absorption and distribution characteristics for compounds with similar structures.

Data Table: Biological Activity Overview

Activity Description Reference
EGFR InhibitionInhibits EGFR activity leading to reduced tumor growth
Enzyme InhibitionAlters metabolic enzyme activity
AntiproliferativeReduces proliferation in cancer cell lines
Induction of ApoptosisPromotes programmed cell death in malignant cells

Properties

Molecular Formula

C19H27BO5

Molecular Weight

346.2 g/mol

IUPAC Name

methyl 3-cyclopentyloxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

InChI

InChI=1S/C19H27BO5/c1-18(2)19(3,4)25-20(24-18)14-10-13(17(21)22-5)11-16(12-14)23-15-8-6-7-9-15/h10-12,15H,6-9H2,1-5H3

InChI Key

YELQULDJFGKQJX-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OC3CCCC3)C(=O)OC

Origin of Product

United States

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